molecular formula C16H18ClN B1454727 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 155413-72-2

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1454727
CAS No.: 155413-72-2
M. Wt: 259.77 g/mol
InChI Key: NWSISAGBOKRDJJ-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C16H18ClN and its molecular weight is 259.77 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of neurotoxicity. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The compound strongly potentiates MAO-dependent dopamine oxidation, leading to impaired dopamine release . This interaction results in the production of free radicals, which can cause oxidative stress and neuronal damage. Additionally, this compound affects the metabolism of serotonin and its metabolites .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In dopaminergic neurons, it causes a significant decrease in dopamine concentration, leading to impaired dopamine release and reduced locomotor activity . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of dopamine transporters (DAT) and COMT, which are crucial for dopamine metabolism . This inhibition disrupts normal cellular functions and contributes to the neurotoxic effects observed in Parkinson’s disease models.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits MAO, leading to increased dopamine oxidation and the production of reactive oxygen species (ROS) . This oxidative stress results in neuronal damage and cell death. Additionally, the compound interferes with dopamine storage, causing a reduction in intraneuronal dopamine levels . The inhibition of DAT and COMT further exacerbates the neurotoxic effects by disrupting dopamine metabolism and increasing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Acute administration of the compound results in a dramatic decrease in dopamine concentration and locomotor activity . With repeated administration, tolerance to its dopamine-depressing effects develops, although the impairment of dopamine synthesis persists . This suggests that the compound’s neurotoxic effects are both immediate and long-lasting, with potential implications for chronic exposure scenarios.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound causes a significant decrease in dopamine concentration and locomotor activity . Higher doses result in more pronounced neurotoxic effects, including increased oxidative stress and neuronal damage . Chronic administration of the compound at high doses can lead to the development of tolerance, although the neurotoxic effects on dopamine synthesis and release persist . These findings highlight the importance of dosage in determining the compound’s impact on neuronal function and health.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to dopamine metabolism. It interacts with enzymes such as MAO and COMT, which are crucial for the breakdown and regulation of dopamine levels . The compound’s inhibition of these enzymes leads to increased dopamine oxidation and the production of ROS, contributing to oxidative stress and neuronal damage . Additionally, the compound affects the metabolism of serotonin and its metabolites, further highlighting its role in neurotoxic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its neurotoxic effects. The compound is known to cross the blood-brain barrier and accumulate in dopaminergic neurons . It interacts with transporters such as DAT, which are responsible for the uptake and release of dopamine . This interaction disrupts normal dopamine transport and contributes to the compound’s neurotoxic effects. Additionally, the compound’s distribution within the brain regions associated with dopamine metabolism, such as the substantia nigra and striatum, further underscores its role in neurodegenerative diseases .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound is primarily localized in the cytoplasm of dopaminergic neurons, where it interacts with enzymes and transporters involved in dopamine metabolism . This localization allows the compound to exert its neurotoxic effects by disrupting dopamine storage and increasing oxidative stress. Additionally, the compound’s presence in other cellular compartments, such as mitochondria, may contribute to its overall neurotoxic profile .

Properties

IUPAC Name

1-benzyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;/h1-9,16-17H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSISAGBOKRDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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